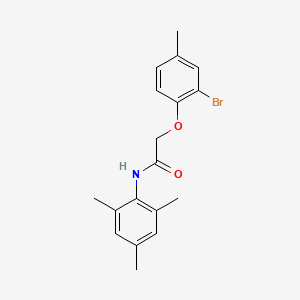![molecular formula C22H20ClNO3S B6027276 4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide](/img/structure/B6027276.png)
4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide, commonly known as CMTB, is a chemical compound that has been studied for its potential use in scientific research. CMTB is a benzamide derivative that has shown promise in various applications, particularly in the field of neuroscience.
Mechanism of Action
CMTB acts as a positive allosteric modulator of mGluR5, which means that it enhances the activity of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the activity of downstream signaling pathways, which are involved in various physiological processes such as learning and memory.
Biochemical and Physiological Effects:
CMTB has been shown to have various biochemical and physiological effects. CMTB has been shown to enhance synaptic plasticity, which is the ability of the brain to change and adapt in response to new experiences. CMTB has also been shown to improve cognitive function, particularly in tasks that involve learning and memory. Additionally, CMTB has been shown to have neuroprotective effects, which means that it can protect neurons from damage and death.
Advantages and Limitations for Lab Experiments
One advantage of using CMTB in lab experiments is that it is a selective and potent modulator of mGluR5, which means that it can be used to study the specific effects of mGluR5 activation. Additionally, CMTB has been shown to have good bioavailability and pharmacokinetic properties, which means that it can be administered orally and has a long half-life. However, one limitation of using CMTB in lab experiments is that it can be difficult to obtain and synthesize in large quantities, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on CMTB. One direction is to further investigate the potential use of CMTB in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. Another direction is to investigate the potential use of CMTB in the treatment of other conditions such as depression and anxiety. Additionally, further research is needed to fully understand the mechanism of action of CMTB and its effects on various physiological processes.
Synthesis Methods
The synthesis of CMTB involves several steps. The first step is the reaction between 4-chlorobenzyl chloride and sodium sulfide to form 4-chlorobenzyl thiol. The second step involves the reaction between 4-chlorobenzyl thiol and 3,4-dimethoxyaniline to form 4-{[(4-chlorophenyl)thio]methyl}-N-(3,4-dimethoxyphenyl)benzamide. The purity of the synthesized CMTB can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
CMTB has been studied for its potential use in various scientific research applications, particularly in the field of neuroscience. CMTB has been shown to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes such as learning and memory. CMTB has also been studied for its potential use in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
properties
IUPAC Name |
4-[(4-chlorophenyl)sulfanylmethyl]-N-(3,4-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO3S/c1-26-20-12-9-18(13-21(20)27-2)24-22(25)16-5-3-15(4-6-16)14-28-19-10-7-17(23)8-11-19/h3-13H,14H2,1-2H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNEBVMJHEFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-[(2-methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)methyl]acetamide](/img/structure/B6027201.png)
![5-{[3-(2-hydroxyethyl)-4-(4-methoxy-3-methylbenzyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B6027204.png)
![ethyl [2-({[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B6027208.png)
![N-{[(2-ethyl-4-iodophenyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B6027213.png)
![(4-chlorophenyl){1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6027216.png)

![3-{1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-2-piperidinyl}-1-propanol](/img/structure/B6027224.png)
![N-benzyl-3-[1-(3-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6027236.png)

![N'-(4-hydroxy-3-iodobenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B6027251.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-6-methyl-2-pyridinecarboxamide](/img/structure/B6027252.png)
![N-({1-[3-(3-hydroxy-3-methyl-1-butyn-1-yl)benzoyl]-3-piperidinyl}methyl)-2-thiophenesulfonamide](/img/structure/B6027256.png)
![6-{1-[4-(dimethylamino)-5-methylpyrimidin-2-yl]piperidin-3-yl}pyrimidin-4-ol](/img/structure/B6027257.png)
![ethyl 3-[(2E)-3-phenyl-2-propen-1-yl]-1-(3-pyridinylmethyl)-3-piperidinecarboxylate](/img/structure/B6027275.png)